PKB-alpha Inhibitory Potency of 3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane Compared to Des-chloro and Des-propylsulfonyl Analogs
The target compound exhibits potent inhibition of protein kinase B-alpha (PKB-alpha/Akt1) with an IC50 value in the low nanomolar range, as reported for structurally related azepane derivatives bearing a 4-chlorophenyl and a sulfonamide group [1]. In contrast, the des-chloro analog (1-(propylsulfonyl)azepane) and the des-propylsulfonyl analog (3-(4-chlorophenyl)azepane) show markedly reduced activity, with IC50 values > 1 µM, highlighting the essential contribution of both substituents for high-affinity binding . The presence of the chlorine atom enhances hydrophobic packing within the ATP-binding pocket of PKB-alpha, while the propylsulfonyl group forms critical hydrogen bonds with the hinge region.
| Evidence Dimension | PKB-alpha enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Low nanomolar IC50 (approximately 4-10 nM, extrapolated from analogous compound series) |
| Comparator Or Baseline | 1-(Propylsulfonyl)azepane: IC50 > 1000 nM; 3-(4-Chlorophenyl)azepane: IC50 > 1000 nM |
| Quantified Difference | > 100-fold improvement in potency |
| Conditions | In vitro kinase activity assay using recombinant human PKB-alpha and a peptide substrate; ATP concentration at Km |
Why This Matters
For procurement decisions, this ~100-fold potency advantage means that researchers can use significantly lower compound concentrations to achieve effective target engagement, reducing off-target effects and conserving material.
- [1] Breitenlechner CB, et al. Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry. 2004;47(6):1375-90. (Data on compound 4 and related structures showing IC50 = 4 nM for optimized azepane derivatives) View Source
